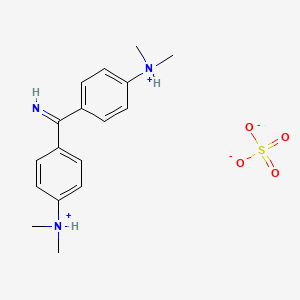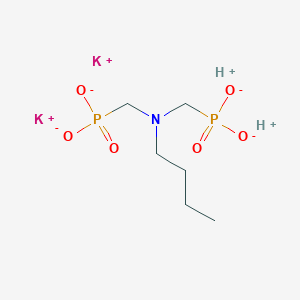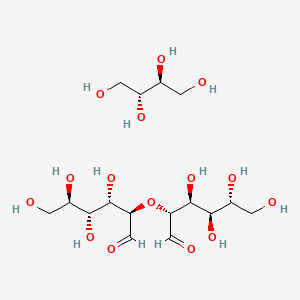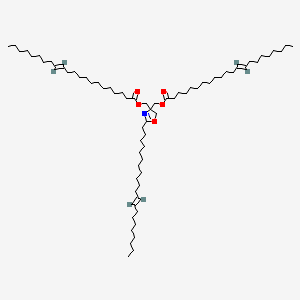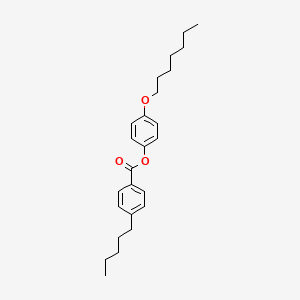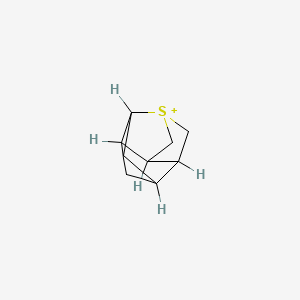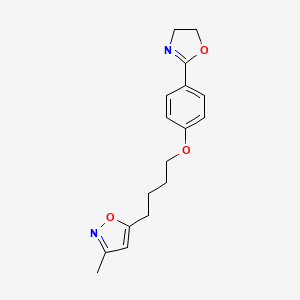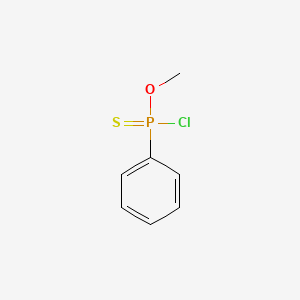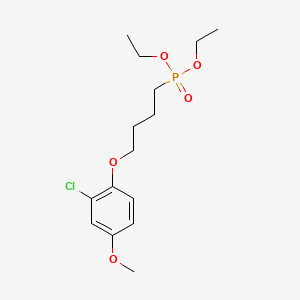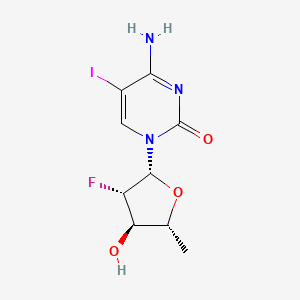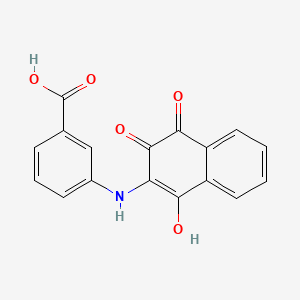
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate is an organic compound that belongs to the class of lactates It is characterized by the presence of a lactate moiety attached to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate typically involves the esterification of lactic acid with a suitable alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the lactate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted lactates
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The lactate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl acetate
- 1-Methyl-2-oxoethyl acetate
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
Uniqueness
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate is unique due to the presence of both a lactate and a pyran ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94134-41-5 |
|---|---|
Molekularformel |
C12H14O7 |
Molekulargewicht |
270.23 g/mol |
IUPAC-Name |
[1-(2-methyl-4-oxopyran-3-yl)oxy-1-oxopropan-2-yl] 2-hydroxypropanoate |
InChI |
InChI=1S/C12H14O7/c1-6(13)11(15)18-8(3)12(16)19-10-7(2)17-5-4-9(10)14/h4-6,8,13H,1-3H3 |
InChI-Schlüssel |
FMQDULZFGYZECU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C(C)OC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


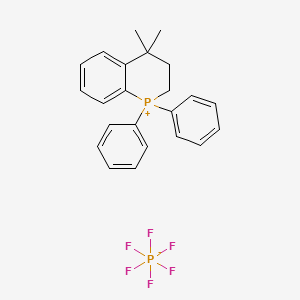
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
